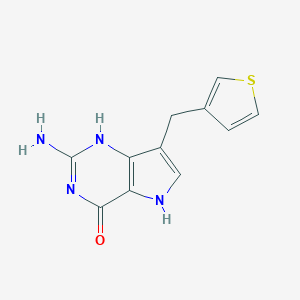
9-Deaza-9-(3-thienylmethyl)guanine
Description
9-Deaza-9-(3-thienylmethyl)guanine is a synthetic nucleoside analog designed to inhibit purine nucleoside phosphorylase (PNP), an enzyme critical in the purine salvage pathway. Structurally, it features a deazaguanine core with a 3-thienylmethyl substituent at the 9-position, distinguishing it from natural guanine and related analogs. This modification enhances its binding affinity to PNP, making it a candidate for therapeutic applications in T-cell-mediated disorders, such as autoimmune diseases and transplant rejection . The compound’s molecular formula (C₁₀H₁₀N₄OS) and exact mass (246.0252 g/mol) reflect its hybrid nucleoside-thiophene architecture .
Propriétés
Numéro CAS |
132138-76-2 |
|---|---|
Formule moléculaire |
C11H10N4OS |
Poids moléculaire |
246.29 g/mol |
Nom IUPAC |
2-amino-7-(thiophen-3-ylmethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H10N4OS/c12-11-14-8-7(3-6-1-2-17-5-6)4-13-9(8)10(16)15-11/h1-2,4-5,13H,3H2,(H3,12,14,15,16) |
Clé InChI |
QDPMHXUWMPNTEQ-UHFFFAOYSA-N |
SMILES |
C1=CSC=C1CC2=CNC3=C2N=C(NC3=O)N |
SMILES isomérique |
C1=CSC=C1CC2=CNC3=C2NC(=NC3=O)N |
SMILES canonique |
C1=CSC=C1CC2=CNC3=C2NC(=NC3=O)N |
Synonymes |
9-deaza-9-(3-thienylmethyl)guanine |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structurally Related Compounds
The inhibitory potency, solubility, and biological activity of 9-Deaza-9-(3-thienylmethyl)guanine are influenced by its unique structural features. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of this compound and Related Compounds
Key Findings from Comparative Studies
Substituent Position and Potency :
- The 9-position substitution is critical for PNP inhibition. The 3-thienylmethyl group in this compound confers stronger inhibition compared to the 2-thienylmethyl isomer, likely due to enhanced hydrophobic interactions or steric optimization with the enzyme’s active site .
- The 7-deaza modification (e.g., 7-Deaza-9-(2-thienylmethyl)guanine) reduces potency, suggesting that the nitrogen at position 7 is essential for binding .
Impact of Substituent Chemistry: Aromatic vs. This contrasts with acyclovir, which has high water solubility due to its hydrophilic acyclic side chain .
Mechanistic Divergence :
- Unlike PNP inhibitors, acyclovir relies on viral thymidine kinase for activation, illustrating how structural modifications (e.g., acyclic vs. cyclic sugar moieties) redirect compounds toward distinct therapeutic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


